1-(Difluoromethoxy)-4-ethynylbenzene

Overview

Description

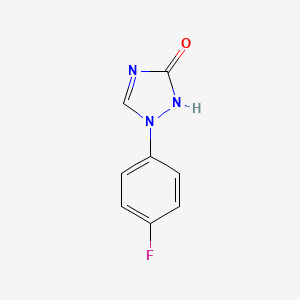

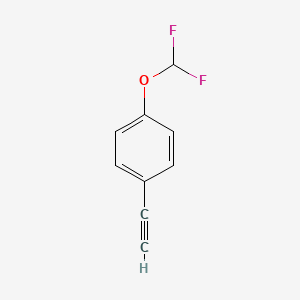

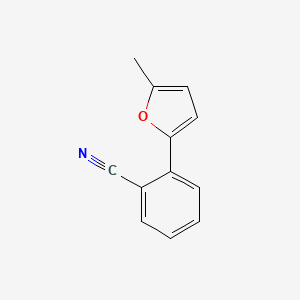

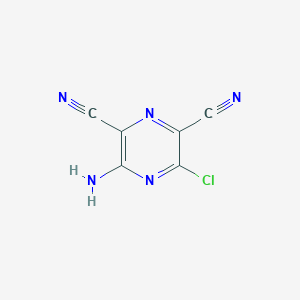

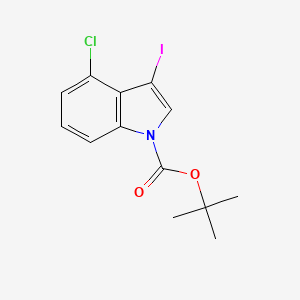

“1-(Difluoromethoxy)-4-ethynylbenzene” is a chemical compound that contains a benzene ring, which is a six-carbon ring with alternating double bonds, an ethynyl group (-C≡CH), and a difluoromethoxy group (-OCHF2). The presence of these functional groups can influence the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the planar, aromatic benzene ring, with the ethynyl and difluoromethoxy groups attached. The ethynyl group would introduce sp hybridization and linear geometry around the corresponding carbon atom. The difluoromethoxy group would contain polar C-F and C-O bonds .Chemical Reactions Analysis

The reactivity of “1-(Difluoromethoxy)-4-ethynylbenzene” would be influenced by the electron-rich benzene ring and the functional groups present. The benzene ring could undergo electrophilic aromatic substitution reactions, while the ethynyl group could participate in addition reactions. The difluoromethoxy group might undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors like its molecular structure, polarity, and functional groups. For instance, the presence of polar C-F and C-O bonds in the difluoromethoxy group might increase the compound’s polarity and influence its solubility .Scientific Research Applications

Electroreductive Deuteroarylation of Alkenes

- Application : DFMEB serves as a deuterium source in an environmentally friendly electroreduction approach. It enables anti-Markovnikov selective deuteroarylation of alkenes and aryl iodides. The key lies in using a catalytic amount of 2,2’-bipyridine as an efficient organo-mediator. This approach avoids competitive substrate deuteration and provides mono-deuterated alkylarenes without metal catalysts or external reductants .

Pulmonary Fibrosis Therapy

- Findings : Researchers evaluated 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), a derivative of DFMEB. They explored whether epithelial-mesenchymal transition (EMT) plays a role in pulmonary fibrosis pathogenesis. EMT inhibition by DGM could be a potential therapeutic strategy for idiopathic pulmonary fibrosis (IPF) .

Nitrobenzene Derivative

- Application : It finds use in various chemical reactions and synthetic pathways due to its unique substituents. Researchers may explore its reactivity and applications in organic synthesis .

Safety And Hazards

Future Directions

properties

IUPAC Name |

1-(difluoromethoxy)-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c1-2-7-3-5-8(6-4-7)12-9(10)11/h1,3-6,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBBZSMZFFFJZRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80380978 | |

| Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Difluoromethoxy)-4-ethynylbenzene | |

CAS RN |

519059-04-2 | |

| Record name | 1-(Difluoromethoxy)-4-ethynylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=519059-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(difluoromethoxy)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80380978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,5-Trimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B3031508.png)

![Bicyclo[3.1.0]hexan-2-one](/img/structure/B3031509.png)